molecular formula C14H10Cl2N2O4 B11025662 N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B11025662
M. Wt: 341.1 g/mol
InChI Key: UNGXZSHOGCXDDQ-UHFFFAOYSA-N
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Description

2,3-DCPP , belongs to the phenylpiperazine family. It serves as both a precursor in the synthesis of aripiprazole (an antipsychotic medication) and one of its metabolites . its pharmacological activity as a serotonin receptor agonist remains unclear, unlike its close analogue, 3-chlorophenylpiperazine (mCPP). Notably, 2,3-DCPP acts as a partial agonist of dopamine D2 and D3 receptors .

Preparation Methods

Synthetic Routes:: The synthetic route for 2,3-DCPP involves the following steps:

    Nitration: Nitration of 4-methoxyacetophenone yields 4-methoxy-3-nitroacetophenone.

    Reductive Amination: The reaction of 4-methoxy-3-nitroacetophenone with 2,3-dichloroaniline (or its derivatives) via reductive amination forms 2,3-DCPP.

Industrial Production:: Industrial-scale production methods typically involve optimized versions of the above synthetic steps.

Chemical Reactions Analysis

Reactions::

    Reduction: 2,3-DCPP can undergo reduction reactions.

    Substitution: It is susceptible to nucleophilic substitution reactions.

    Oxidation: While not a primary feature, oxidation reactions are possible.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products::
  • Reduction: 4-methoxy-3-aminobenzamide.
  • Substitution: Various derivatives depending on the substituent.

Scientific Research Applications

2,3-DCPP’s applications span several fields:

    Medicine: Its role as an aripiprazole precursor is crucial in antipsychotic therapy.

    Chemistry: It serves as a building block for drug development.

    Biology: Research on its receptor interactions and pharmacology.

    Industry: Its use in pharmaceutical manufacturing.

Mechanism of Action

The exact mechanism by which 2,3-DCPP exerts its effects remains an active area of study. It interacts with dopamine receptors, but further research is needed to elucidate its full mode of action.

Comparison with Similar Compounds

    3,4-DCPP: A positional isomer, acting as a serotonin releaser and β1-adrenergic receptor blocker.

    3,4,5-Trichlorophenylpiperazine: Another derivative with distinct properties.

Properties

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(7-11(12)18(20)21)14(19)17-10-4-2-3-9(15)13(10)16/h2-7H,1H3,(H,17,19)

InChI Key

UNGXZSHOGCXDDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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